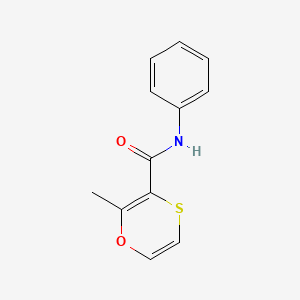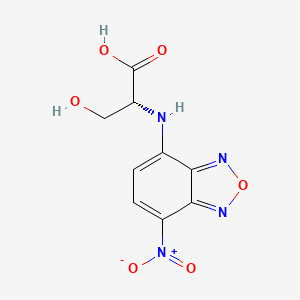
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-serine: is a compound that belongs to the class of benzoxadiazole derivatives. It is characterized by the presence of a nitro group at the 7th position and a serine moiety attached to the benzoxadiazole ring. This compound is known for its fluorescent properties, making it useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-serine typically involves the following steps:
Nitration of Benzoxadiazole: The starting material, 2,1,3-benzoxadiazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7th position.
Coupling with D-Serine: The nitrated benzoxadiazole is then coupled with D-serine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group in N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-serine can undergo reduction to form amino derivatives.
Substitution: The benzoxadiazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Reduction: Amino derivatives of this compound.
Substitution: Various substituted benzoxadiazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Fluorescent Probes: N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-serine is used as a fluorescent probe in various chemical assays to detect and quantify specific molecules.
Biology:
Cell Imaging: Due to its fluorescent properties, it is used in cell imaging to study cellular structures and functions.
Medicine:
Drug Development: It is explored as a potential drug candidate for targeting specific enzymes or receptors in disease treatment.
Industry:
Sensors: Utilized in the development of sensors for detecting environmental pollutants or biological markers.
作用機序
The mechanism of action of N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-serine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzoxadiazole ring can interact with proteins or nucleic acids. These interactions can lead to changes in the activity of enzymes or signaling pathways, contributing to its biological effects.
類似化合物との比較
- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)hexanoyl sphingosine
- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)aminohexanoyl sphingosine
- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino dodecanoyl ceramide
Comparison:
- Fluorescent Properties: All these compounds share similar fluorescent properties due to the presence of the benzoxadiazole ring.
- Biological Activity: The presence of different substituents (e.g., serine, hexanoyl, dodecanoyl) can influence their biological activity and specificity towards different molecular targets.
- Applications: While N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-serine is primarily used in cell imaging and drug development, other similar compounds may have specialized applications in lipid metabolism studies or as fluorescent probes in different biological systems.
特性
CAS番号 |
162149-66-8 |
|---|---|
分子式 |
C9H8N4O6 |
分子量 |
268.18 g/mol |
IUPAC名 |
(2R)-3-hydroxy-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid |
InChI |
InChI=1S/C9H8N4O6/c14-3-5(9(15)16)10-4-1-2-6(13(17)18)8-7(4)11-19-12-8/h1-2,5,10,14H,3H2,(H,15,16)/t5-/m1/s1 |
InChIキー |
HJOSBADKMPJMLF-RXMQYKEDSA-N |
異性体SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N[C@H](CO)C(=O)O |
正規SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC(CO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


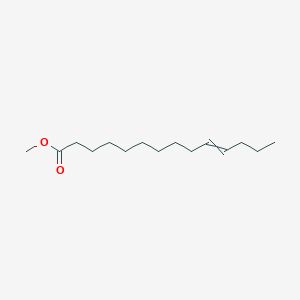
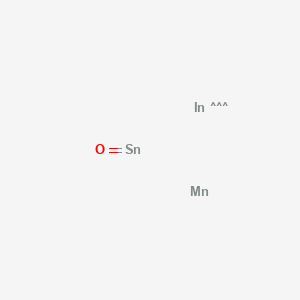
![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
![N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide](/img/structure/B14273969.png)
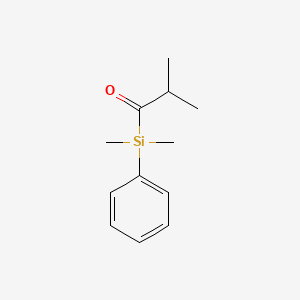
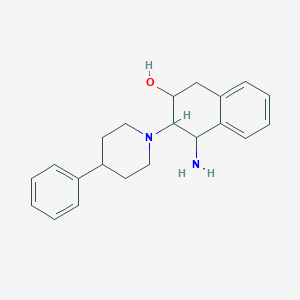
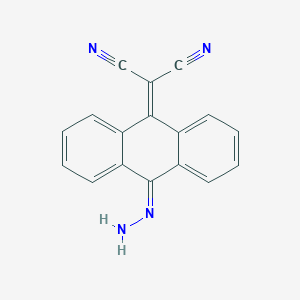



![4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B14274002.png)
